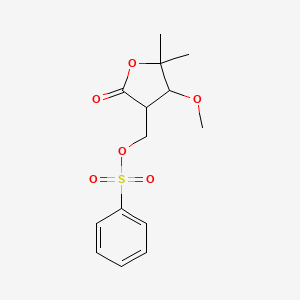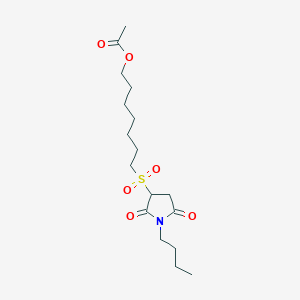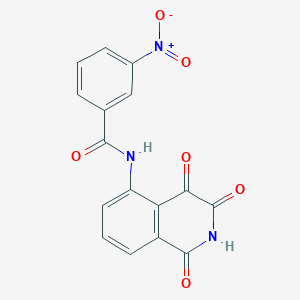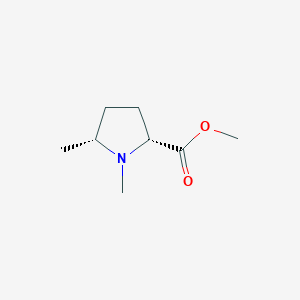
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate typically involves the following steps:
Starting Material: The synthesis begins with 5-methylisoxazole-3-carboxamide.
Degradation: This compound is degraded using sodium hypochlorite to form 5-methylisoxazole-3-amine.
Condensation: The amine is then condensed with p-acetamidobenzenesulfonyl chloride to produce 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the formulation of antibacterial drugs.
Industry: Employed in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition blocks the production of folic acid, an essential component for bacterial growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folate synthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate is unique due to its broad-spectrum antibacterial activity and its ability to inhibit dihydropteroate synthase effectively. Its structural analogs, while similar, may have different pharmacokinetic properties and spectrum of activity.
Propriétés
Numéro CAS |
84211-50-7 |
|---|---|
Formule moléculaire |
C10H13N3O4S |
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2 |
Clé InChI |
MPAJMQNOWSSPJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



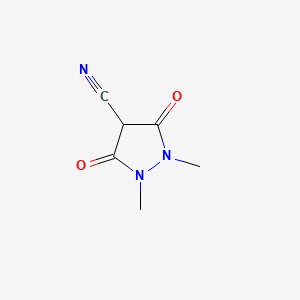
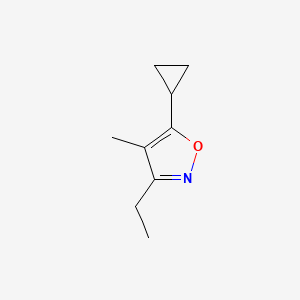
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

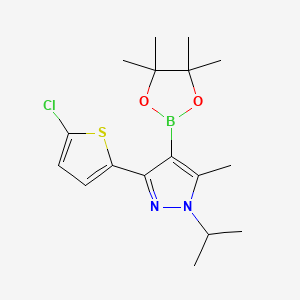
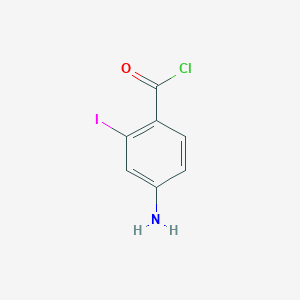
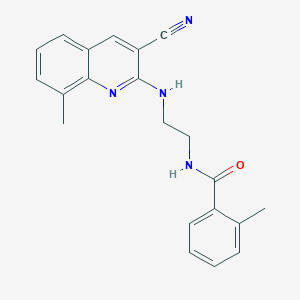
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)
